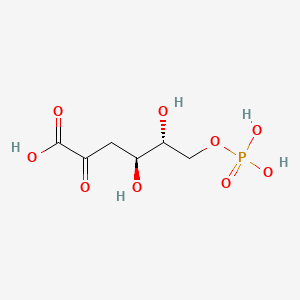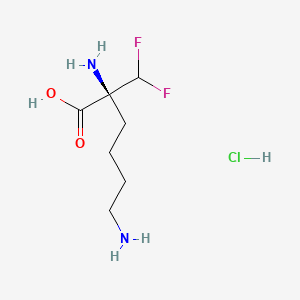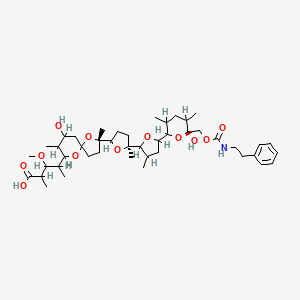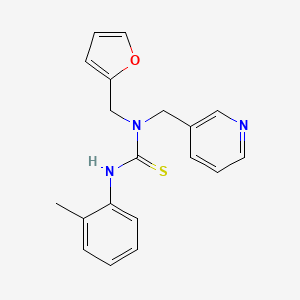![molecular formula C15H20N2O3S B1230646 N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide](/img/structure/B1230646.png)
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide is a member of quinolines.
Scientific Research Applications
Anticancer and Radioprotective Applications
- The compound has been utilized in the synthesis of novel quinolines, showing promise as potential anticancer agents. Some synthesized derivatives exhibited interesting cytotoxic activity, comparable to doxorubicin, and one compound demonstrated in vivo radioprotective activity against γ-irradiation in mice (Ghorab et al., 2008).
Antimicrobial Applications
- Research has shown the synthesis of quinoline derivatives with sulfonamide moieties, designed as antimicrobial agents. The chemical structures of these compounds have been confirmed, and they displayed significant activity against Gram-positive bacteria (Biointerface Research in Applied Chemistry, 2019).
Antiviral Applications
- Novel quinoxaline compounds synthesized from this chemical showed potent antiviral activity against viruses like HCV, HBV, HSV-1, and HCMV, with two compounds exhibiting highly potent activity against HCMV, demonstrating low cytotoxicity and high selectivity (Elzahabi, 2017).
Antibacterial and Antifungal Activity
- Synthesized pyrazoline and pyrazole derivatives, incorporating benzenesulfonamide moieties, showed promising antimicrobial activity against a range of bacteria and fungi (Hassan, 2013).
Alpha 2-Adrenoceptor Antagonist Activity
- Certain disulfonamidobenzo[a]quinolizines derivatives, synthesized from this chemical, exhibited selective alpha 2-adrenoceptor antagonist activity, suggesting potential use in treating conditions related to adrenoceptors (Ward et al., 1989).
Chemosensor Development
- The quinoline moiety of this compound has been used to develop a "turn-on" fluorescent chemosensor for detecting Zn2+ in aqueous solutions, distinguishing it from similar ions like Cd2+ (Kim et al., 2016).
properties
Product Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide |
|---|---|
Molecular Formula |
C15H20N2O3S |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]ethanesulfonamide |
InChI |
InChI=1S/C15H20N2O3S/c1-4-21(19,20)16-6-5-12-9-13-7-10(2)11(3)8-14(13)17-15(12)18/h7-9,16H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
TZVRWMPUYDDJGC-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC2=C(C=C(C(=C2)C)C)NC1=O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(3-Carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2,2-dimethylpropanoyloxymethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230571.png)

![N-tert-butyl-2-[[(3-nitrophenyl)-oxomethyl]hydrazo]-2-oxoacetamide](/img/structure/B1230573.png)

![1-[2-(2-Methoxyanilino)-2-oxoethyl]-2-benzofuro[3,2-b]pyrrolecarboxylic acid methyl ester](/img/structure/B1230576.png)
![5-(3,4-dimethoxyphenyl)-N-[1-[(2-methylphenyl)methyl]-4-pyrazolyl]-3-isoxazolecarboxamide](/img/structure/B1230577.png)
![8-(2-propoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one](/img/structure/B1230581.png)

